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Compound of Interest

Compound Name: 3-Chloro-D-phenylalanine

Cat. No.: B556626 Get Quote

Introduction

3-Chloro-D-phenylalanine is a non-proteinogenic amino acid that serves as a valuable

building block in pharmaceutical research and drug development. Its incorporation into

peptides and other molecules can significantly alter their biological activity and metabolic

stability. Accurate spectroscopic characterization is crucial for its identification, purity

assessment, and structural elucidation in various research and development stages. This

technical guide provides a comprehensive overview of the expected Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3-Chloro-D-
phenylalanine, along with detailed experimental protocols.

Due to the limited availability of public experimental spectra for 3-Chloro-D-phenylalanine, the

quantitative data presented in this guide are predicted or expected values based on the

analysis of its structural analogs and fundamental spectroscopic principles.

Physicochemical Properties
A summary of the key physicochemical properties of 3-Chloro-D-phenylalanine is presented

below.
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Property Value

Molecular Formula C₉H₁₀ClNO₂[1][2][3][4]

Molecular Weight 199.63 g/mol [1]

CAS Number 80126-52-9[1][3][4]

Appearance White to off-white powder[5]

Melting Point 226-232 °C[3]

Optical Rotation -21.5 ± 1° (c=1.011% in HCl/EtOH)[3]

Spectroscopic Data
The following sections detail the expected spectroscopic data for 3-Chloro-D-phenylalanine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR (Proton NMR)

The predicted ¹H NMR spectrum of 3-Chloro-D-phenylalanine in a suitable deuterated solvent

(e.g., D₂O or DMSO-d₆) would exhibit the following signals:

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.2-7.4 m 4H
Aromatic protons (C₂-

H, C₄-H, C₅-H, C₆-H)

~4.0-4.2 dd 1H α-proton (CH-NH₂)

~3.0-3.3 m 2H β-protons (CH₂-Ar)

Note: The chemical shifts of the amine (-NH₂) and carboxylic acid (-COOH) protons are highly

dependent on the solvent and pH and may be observed as broad singlets or undergo
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exchange with the solvent.

¹³C NMR (Carbon-13 NMR)

The predicted proton-decoupled ¹³C NMR spectrum of 3-Chloro-D-phenylalanine would show

the following peaks:

Chemical Shift (δ, ppm) Assignment

~170-175 Carbonyl carbon (C=O)

~135-140 Aromatic carbon attached to CH₂ (C₁)

~134 Aromatic carbon attached to Cl (C₃)

~125-130 Aromatic carbons (C₂, C₄, C₅, C₆)

~55-60 α-carbon (CH-NH₂)

~35-40 β-carbon (CH₂-Ar)

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The expected

characteristic IR absorption bands for solid-phase 3-Chloro-D-phenylalanine are listed below.
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Wavenumber (cm⁻¹) Vibration Functional Group

3000-3300 N-H stretch Amine (-NH₂)

2500-3300 O-H stretch Carboxylic acid (-COOH)

~3030 C-H stretch Aromatic

~2960 C-H stretch Aliphatic

~1700-1725 C=O stretch Carboxylic acid (-C=O)

~1580-1620 C=C stretch Aromatic ring

~1500-1550 N-H bend Amine (-NH₂)

~1400 O-H bend Carboxylic acid

1000-1100 C-Cl stretch Chloro-aromatic

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 3-Chloro-D-phenylalanine, electrospray ionization (ESI) is a suitable

method.

Expected Fragmentation Pattern

The mass spectrum is expected to show the molecular ion peak [M+H]⁺. Common

fragmentation pathways for amino acids include the loss of the carboxyl group and cleavage of

the side chain.[6]

m/z Assignment

200.0473 [M+H]⁺ (for C₉H₁₁³⁵ClNO₂)

183.0202 [M+H - NH₃]⁺

154.0418 [M+H - COOH]⁺

125.0153 [M+H - COOH - C₂H₄]⁺ (benzyl cation)

91.0542 [C₇H₇]⁺ (tropylium ion)
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Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.

NMR Spectroscopy
Objective: To determine the chemical environment of the hydrogen and carbon atoms in the

molecule.

Methodology:

Sample Preparation: Dissolve 5-10 mg of 3-Chloro-D-phenylalanine in 0.5-0.7 mL of a

suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent will depend on the

solubility of the compound and the desired observation of exchangeable protons.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped

with a broadband probe.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15

ppm.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of

200-250 ppm.

Reference the spectrum to the solvent peak.

IR Spectroscopy
Objective: To identify the functional groups present in the molecule.
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Methodology:

Sample Preparation:

KBr Pellet Method: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the

mixture into a thin, transparent pellet using a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample holder (or clean ATR crystal).

Record the sample spectrum over the range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Preparation: Prepare a dilute solution of 3-Chloro-D-phenylalanine (e.g., 1-10

µg/mL) in a suitable solvent system, such as a mixture of water and acetonitrile with a small

amount of formic acid to promote ionization.

Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI)

source, coupled to a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.

Data Acquisition:

Infuse the sample solution directly into the ESI source or inject it through a liquid

chromatography (LC) system.
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Acquire the mass spectrum in positive ion mode.

For fragmentation analysis (MS/MS), select the molecular ion ([M+H]⁺) as the precursor

ion and subject it to collision-induced dissociation (CID).

Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of 3-
Chloro-D-phenylalanine.

Sample Preparation

Spectroscopic Analysis

Data Interpretation

3-Chloro-D-phenylalanine
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NMR Spectroscopy
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Caption: General workflow for the spectroscopic analysis of 3-Chloro-D-phenylalanine.
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Caption: Step-by-step experimental workflow for spectroscopic characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 3-Chloro-D-phenylalanine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b556626#spectroscopic-data-for-3-chloro-d-
phenylalanine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b556626#spectroscopic-data-for-3-chloro-d-phenylalanine-nmr-ir-ms
https://www.benchchem.com/product/b556626#spectroscopic-data-for-3-chloro-d-phenylalanine-nmr-ir-ms
https://www.benchchem.com/product/b556626#spectroscopic-data-for-3-chloro-d-phenylalanine-nmr-ir-ms
https://www.benchchem.com/product/b556626#spectroscopic-data-for-3-chloro-d-phenylalanine-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b556626?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b556626?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

